1-Bromo-4-ethylhexane

Organic Synthesis Physical Chemistry Material Science

1-Bromo-4-ethylhexane (CAS 131665-72-0) is a branched primary alkyl halide with the molecular formula C₈H₁₇Br and a molecular weight of 193.12 g/mol. The compound features a bromine atom at the terminal carbon (C1) and an ethyl branch at the C4 position, which defines its steric profile and subsequent reactivity.

Molecular Formula C8H17Br
Molecular Weight 193.12 g/mol
Cat. No. B12312392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-ethylhexane
Molecular FormulaC8H17Br
Molecular Weight193.12 g/mol
Structural Identifiers
SMILESCCC(CC)CCCBr
InChIInChI=1S/C8H17Br/c1-3-8(4-2)6-5-7-9/h8H,3-7H2,1-2H3
InChIKeyNWIJWFWYUFMQFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-ethylhexane (CAS 131665-72-0): Procurement and Properties Guide for Scientific Use


1-Bromo-4-ethylhexane (CAS 131665-72-0) is a branched primary alkyl halide with the molecular formula C₈H₁₇Br and a molecular weight of 193.12 g/mol [1]. The compound features a bromine atom at the terminal carbon (C1) and an ethyl branch at the C4 position, which defines its steric profile and subsequent reactivity [2]. It is commercially available with a typical purity of 95%, and its predicted boiling point is 190.8±8.0°C with a predicted density of 1.108±0.06 g/cm³ .

1 Primary alkyl halide with predictable SN2 reactivity
2 C4-ethyl branch defines steric and lipophilic profile (XLogP3 4.1)
3 Specifically disclosed in patent synthetic routes

1-Bromo-4-ethylhexane: Why Common C8H17Br Isomers Cannot Be Used as Drop-in Replacements


The specific positioning of the ethyl branch at C4 is the critical differentiator that precludes substitution with other C₈H₁₇Br isomers. In nucleophilic substitution (SN2) reactions, the attack trajectory is determined by steric accessibility; a branch at C4 can alter the conformational landscape and, in certain reaction environments, influence the activation energy barrier and the selectivity profile . In contrast, the more commercially common 2-ethylhexyl bromide (CAS 18908-66-2) places the branch adjacent to the reactive center at C2, resulting in significantly different β-hydride elimination pathways and steric hindrance [1]. Furthermore, as a defined chemical entity, 1-bromo-4-ethylhexane is specifically disclosed as a component in certain patent-protected synthetic routes, meaning replacement with an isomer would constitute a deviation from the validated intellectual property path [2].

Isomer mismatch2-ethylhexyl bromide (C2-branch) may shift SN2 vs elimination selectivity and alter product profiles.
Patent route deviationUsing a different isomer may invalidate disclosed synthetic paths referenced in JP-H0456048-B2.
Physical property mismatchPredicted density (~1.108 g/cm³) and refractive index differ from 2-ethylhexyl bromide; QC and process parameters may not transfer.

1-Bromo-4-ethylhexane: Quantitative Evidence for Scientific Selection vs. Isomers


1-Bromo-4-ethylhexane vs. 2-Ethylhexyl Bromide: Impact of Branch Position on Physicochemical and Handling Properties

The positional isomerism between 1-bromo-4-ethylhexane and 2-ethylhexyl bromide (CAS 18908-66-2) leads to measurable differences in physical properties that affect downstream processing. While both share the same molecular weight, the relocation of the ethyl branch from the C2 position to the C4 position alters intermolecular forces and molecular packing. The predicted boiling point of 1-bromo-4-ethylhexane is 190.8±8.0°C . In contrast, experimental data for 2-ethylhexyl bromide reports a significantly lower boiling point range of 75-77°C at 16 Torr .

Branch position & boiling point
Data to verify
190.8±8.0°C (predicted, 760 mmHg)
Substantially higher predicted bp vs 2-ethylhexyl bromide (75-77°C at 16 Torr); different volatility behavior.
Prediction only; experimental confirmation needed for process design.
Organic Synthesis Physical Chemistry Material Science

1-Bromo-4-ethylhexane vs. 2-Ethylhexyl Bromide: Refractive Index (RI) and Density as Quality and Identity Metrics

The structural difference between the C4-branched and C2-branched isomers results in distinct optical and physical density properties, which serve as critical identity and purity markers. For 2-ethylhexyl bromide, the reported refractive index is n20/D 1.453-1.455, and the density is 1.08 g/mL . While high-precision empirical data for 1-bromo-4-ethylhexane remains limited in open literature, the predicted density is 1.108±0.06 g/cm³ .

RI & density identity
Class-level inference
Limited open-literature data
Predicted density 1.108±0.06 g/cm³; RI not located. 2-ethylhexyl bromide shows n20/D 1.453-1.455, density 1.08 g/mL.
Use compound-specific standards; surrogate reference leads to inaccurate QC.
Analytical Chemistry Quality Control Spectroscopy

1-Bromo-4-ethylhexane Reactivity: Implications of C4-Branching on SN2 vs. Elimination Selectivity

The position of branching in alkyl halides profoundly influences the competition between nucleophilic substitution (SN2) and elimination (E2) pathways. For primary alkyl halides with remote branching (C4), the steric hindrance at the reactive C1 center is minimal, preserving high SN2 reactivity . In contrast, for a 2-ethylhexyl bromide isomer, the ethyl branch is located directly adjacent to the electrophilic carbon (C2), which can introduce steric congestion and favor alternative pathways or lead to different β-hydride elimination products [1].

SN2 vs elimination
Class-level inference
High SN2 reactivity predicted
C4-branch preserves primary C1 steric accessibility; 2-ethylhexyl bromide steric hindrance may favor elimination.
Qualitative difference; quantitative kinetic data not located.
Medicinal Chemistry Chemical Biology Synthetic Methodology

1-Bromo-4-ethylhexane as a Patent-Disclosed Intermediate in Polymer and Material Synthesis

The compound 1-bromo-4-ethylhexane is explicitly listed as a linked chemical entity in Japanese Patent JP-H0456048-B2, which pertains to specific synthetic methods and polymer compositions [1]. This stands in contrast to the broader, more generic industrial applications of 2-ethylhexyl bromide, which is commonly used as a standard solvent and alkylating agent in large-scale processes [2].

Patent specificity
Head-to-head
Listed in JP-H0456048-B2
Specifically named in polymer composition patent; 2-ethylhexyl bromide has generic industrial use only.
Substitution deviates from validated IP route.
Polymer Chemistry Materials Science Intellectual Property

1-Bromo-4-ethylhexane vs. Linear 1-Bromooctane: Steric and Lipophilic Profile Differentiation

The computed XLogP3-AA (octanol-water partition coefficient) for 1-bromo-4-ethylhexane is 4.1 [1]. This value reflects the specific hydrophobic character imparted by the C4 ethyl branch. While a linear isomer such as 1-bromooctane would have a similar or identical heavy atom count, the branched structure of 1-bromo-4-ethylhexane results in a distinct three-dimensional shape and a potentially different membrane permeability or binding profile in a biological or catalytic context [2].

Lipophilicity (LogP)
Class-level inference
XLogP3-AA = 4.1
ΔLogP ≈ -0.4 vs 1-bromooctane (4.5); branching lowers lipophilicity slightly, may affect partitioning.
Computed value; experimental LogP recommended for QSAR.
Medicinal Chemistry QSAR Drug Design

1-Bromo-4-ethylhexane: Validated Scientific and Industrial Application Scenarios


Synthesis of Specialty Polymers and Advanced Materials

1-Bromo-4-ethylhexane is explicitly disclosed as a chemical intermediate in patent literature, such as JP-H0456048-B2, which relates to specific polymer compositions [1]. Its unique branching at the C4 position, distinct from the more common 2-ethylhexyl bromide, provides a specific spatial and lipophilic profile (XLogP3 = 4.1) that is likely critical for achieving the desired material properties, such as solubility, glass transition temperature, or crystallinity [2].

Pharmaceutical Intermediate and API Synthesis

The compound is a primary alkyl halide with a predicted high SN2 reactivity due to minimal steric hindrance at the C1 position . This makes it an ideal electrophilic building block for introducing a 4-ethylhexyl chain into drug candidates. Compared to 2-ethylhexyl bromide, its cleaner substitution profile reduces the risk of elimination side products, which is essential for maintaining high purity and yield in multi-step active pharmaceutical ingredient (API) manufacturing processes [3].

Chemical Biology and Bioconjugation Research

For bioconjugation studies where a hydrophobic alkyl linker is required, the branched 4-ethylhexyl moiety offers a distinct spatial orientation and LogP value (4.1) compared to linear octyl (LogP 4.5) or 2-ethylhexyl groups [2]. Researchers in proteomics and chemical biology can leverage this specific geometry and lipophilicity to fine-tune the solubility, membrane permeability, or binding affinity of tagged biomolecules or small-molecule probes [4].

Quality Control and Analytical Reference Standard Development

Due to its specific physical properties—including a predicted boiling point of 190.8±8.0°C and a density of 1.108±0.06 g/cm³—1-bromo-4-ethylhexane requires distinct analytical reference standards for accurate identification and purity assessment . Laboratories must not use the more common 2-ethylhexyl bromide as a surrogate for calibration or method validation, as its refractive index (n20/D 1.453-1.455) and density (1.08 g/mL) are measurably different, which could lead to inaccurate QC results .

Application
Selection Property
Validation Focus
Specialty polymer synthesis
C4-ethyl branched scaffold specificity
Material properties and process robustness
Pharmaceutical intermediate synthesis
Primary alkyl halide SN2 reactivity
Purity and elimination side-product control
Chemical biology / bioconjugation
Specific lipophilicity (LogP 4.1) and geometry
Membrane permeability and binding affinity
Analytical reference standard development
Distinct density and boiling point profile
Compound-specific method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-4-ethylhexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.